1-Benzofuran-7-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHJXCHSBFBUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzofuran Sulfonamide Compounds
Classical and Contemporary Approaches to Benzofuran (B130515) Core Construction
The construction of the benzofuran nucleus is the foundational step in the synthesis of 1-Benzofuran-7-sulfonamide. A variety of classical and modern methods have been developed to achieve this.
Classical Methods: The Perkin synthesis, first reported in 1870, represents one of the earliest methods for creating the benzofuran ring. nih.govjocpr.com Other traditional approaches often involve the cyclization of appropriately substituted phenols. For instance, the reaction of o-hydroxyacetophenones with various reagents can lead to the formation of the benzofuran core. jocpr.com
Contemporary Methods: Modern synthetic strategies often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope.
Palladium- and Copper-Catalyzed Reactions: Sonogashira coupling between terminal alkynes and iodophenols, catalyzed by both palladium and copper, followed by intramolecular cyclization, is a powerful method for benzofuran synthesis. nih.govacs.org Palladium nanoparticles have also been utilized to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling under ambient conditions. organic-chemistry.org
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts can facilitate the reaction between alkynes and m-hydroxybenzoic acids through C-H alkenylation followed by oxygen-induced annulation. nih.gov
Gold- and Silver-Based Catalysis: Gold-promoted catalysis has been used to react alkynyl esters with quinols to form the benzofuran nucleus. acs.org
Iron-Catalyzed Cyclization: Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones provides an alternative route to the benzofuran ring. nih.govmdpi.com
Metal-Free Approaches: Hypervalent iodine reagents can mediate the metal-free cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org
The choice of method often depends on the desired substitution pattern and the availability of starting materials. These diverse catalytic systems offer a range of options for constructing the core benzofuran scaffold. nih.gov
Strategic Introduction and Functionalization of the Sulfonamide Moiety
Once the benzofuran core is established, the next critical step is the introduction and potential functionalization of the sulfonamide group. Sulfonamides are a class of organosulfur compounds containing the -SO₂NH₂ or -SO₂NH- group. nih.gov
The direct sulfonation of the benzofuran ring, followed by conversion to the sulfonamide, is a primary strategy. This typically involves reacting the benzofuran with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group (-SO₂Cl). This intermediate can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired sulfonamide.
Recent research has explored the synthesis of various benzofuran-based sulfonamides, often linking the benzenesulfonamide (B165840) moiety to the benzofuran core through different linkers like hydrazine (B178648) or hydrazide. nih.govresearchgate.net These studies highlight the versatility of synthetic approaches to create diverse sulfonamide derivatives of benzofuran.
Innovative Green Chemistry Protocols in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Ultrasound and microwave-assisted synthesis have emerged as powerful green chemistry tools in the synthesis of benzofuran derivatives. researchgate.net
Ultrasound-Assisted Synthesis: Sonication has been shown to accelerate reactions, improve yields, and often allow for milder reaction conditions. nih.govnih.govuniv.kiev.uascielo.org.za This technique has been successfully applied to the synthesis of various benzofuran derivatives, including those with appended oxadiazole and chalcone (B49325) moieties. nih.govscielo.org.zasemanticscholar.org The use of ultrasound can lead to shorter reaction times and simpler work-up procedures. univ.kiev.ua
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes. researchgate.netnih.govresearchgate.net This method has been used for the synthesis of substituted benzofurans and benzofuran-3(2H)-ones, often with higher yields compared to conventional heating methods. researchgate.netnih.gov The development of microwave-assisted protocols in aqueous media further enhances the green credentials of these synthetic routes. researchgate.net
These green chemistry approaches offer significant advantages in terms of energy efficiency, reduced waste, and often safer reaction conditions, making them attractive alternatives to traditional synthetic methods. researchgate.net
Regioselective and Stereoselective Synthesis Considerations
The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex organic molecules, including specific derivatives of benzofuran-sulfonamide.
Regioselectivity: The position of the sulfonamide group on the benzofuran ring is crucial for its biological activity. Achieving the desired regiochemistry, such as substitution at the 7-position for this compound, requires careful selection of synthetic strategy. For instance, starting with a pre-functionalized precursor where the directing group for sulfonation is already in place can ensure the correct substitution pattern. oregonstate.edu The use of specific catalysts and reaction conditions in metal-catalyzed cross-coupling and cyclization reactions can also control the regiochemical outcome. organic-chemistry.org For example, a ligand-controlled strategy has been developed to switch the regioselectivity in the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org
Stereoselectivity: While this compound itself is an aromatic molecule without stereocenters, the synthesis of its derivatives or related compounds may involve the creation of chiral centers. For example, the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives can generate stereocenters. scielo.org.za In such cases, stereoselective synthesis becomes important. Ultrasound-promoted synthesis has been used to achieve the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives. scielo.org.za The development of asymmetric catalytic methods for benzofuran synthesis is an active area of research.
Analytical and Spectroscopic Characterization Techniques for Novel Derivatives
The unambiguous identification and characterization of newly synthesized benzofuran-sulfonamide derivatives are essential to confirm their structure and purity. A combination of analytical and spectroscopic techniques is employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for elucidating the molecular structure. They provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity and substitution pattern of the molecule. researchgate.netgoogle.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the S=O stretching vibrations of the sulfonamide group and the C-O-C stretching of the furan (B31954) ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps to confirm its elemental composition. researchgate.net
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for monitoring the progress of a reaction. google.com
Column Chromatography: This technique is widely used for the purification of the synthesized products from reaction mixtures. scielo.org.mx
The combination of these techniques provides a comprehensive characterization of the synthesized benzofuran-sulfonamide derivatives, ensuring their structural integrity and purity for any subsequent biological evaluation. nih.govresearchgate.net
Biological Activity Profiles of Benzofuran Sulfonamide Derivatives
Carbonic Anhydrase (CA) Inhibitory Activity
Benzofuran-sulfonamide derivatives have emerged as a significant class of carbonic anhydrase inhibitors (CAIs). The sulfonamide moiety acts as a crucial zinc-binding group, enabling these compounds to interact with and inhibit the activity of various carbonic anhydrase isoforms, which are involved in numerous physiological and pathological processes.
Differential Inhibition Across Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)
Studies have demonstrated that benzofuran-based sulfonamides exhibit varied inhibitory activity against different human carbonic anhydrase (hCA) isoforms. A series of synthesized benzofuran-based sulfonamides showed a wide range of inhibition constants (Kᵢs) against four key isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.govbohrium.com
The inhibitory activities for these compounds were found to be in the following ranges:
hCA I: 37.4–4625 nM
hCA II: 12.3–888.2 nM
hCA IX: 10.0–97.5 nM
hCA XII: 10.1–71.8 nM
These findings indicate that while the compounds can inhibit the ubiquitous cytosolic isoforms hCA I and II, they are particularly potent against the tumor-associated isoforms hCA IX and XII. nih.govnih.govbohrium.com For instance, one of the most effective compounds, an arylsulfonehydrazone derivative, displayed a Kᵢ of 10.0 nM against hCA IX, which is 2.5 times more potent than the standard drug Acetazolamide (Kᵢ=25 nM). nih.gov
| Compound Series | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|---|
| Hydrazones | 125.4 - 258.3 | 25.7 - 45.1 | 33.3 - 85.2 | 25.8 - 41.5 |
| Hydrazides | 37.4 - 4625 | 12.3 - 888.2 | 27.7 - 97.5 | 28.4 - 71.8 |
| Arylsulfonehydrazones | 1547 - 4625 | 375.4 - 888.2 | 10.0 - 32.8 | 10.1 - 25.4 |
| Arylsulfonehydrazides | 85.7 - 2541 | 55.9 - 358.4 | 15.7 - 95.8 | 14.7 - 55.4 |
Exploration of Isoform Selectivity Ratios
A crucial aspect of developing therapeutic CAIs is achieving selectivity for the target isoform(s) to minimize off-target effects. Research into benzofuran-sulfonamide derivatives has revealed promising selectivity profiles, particularly for the cancer-related isoforms hCA IX and XII over the widespread cytosolic isoforms hCA I and II. nih.govnih.govbohrium.com
Certain arylsulfonehydrazone derivatives demonstrated excellent selectivity. The selectivity indices (SIs), calculated as the ratio of Kᵢ for hCA I or hCA II to the Kᵢ for hCA IX or hCA XII, were noteworthy. nih.gov For these compounds, the selectivity ratios were:
Towards hCA IX over hCA I: 39.4–250.3
Towards hCA XII over hCA I: 26.0–149.9
Towards hCA IX over hCA II: 19.6–57.1
Towards hCA XII over hCA II: 13.0–34.2
Arylsulfonehydrazide derivatives also displayed good selectivity for hCA IX and XII over the cytosolic isoforms. nih.gov This preferential inhibition of tumor-associated isoforms is a key attribute for the development of targeted anticancer therapies.
| Compound Series | Selectivity for hCA IX/hCA I | Selectivity for hCA XII/hCA I | Selectivity for hCA IX/hCA II | Selectivity for hCA XII/hCA II |
|---|---|---|---|---|
| Arylsulfonehydrazones | 39.4 - 250.3 | 26.0 - 149.9 | 19.6 - 57.1 | 13.0 - 34.2 |
| Arylsulfonehydrazides | 8.5 - 76.7 | 27.3 - 100.8 | 5.1 - 7.5 | 4.9 - 26.4 |
Mechanistic Insights into Enzyme-Ligand Interactions (e.g., Zinc Binding Group Interactions)
The inhibitory action of benzofuran-sulfonamides against carbonic anhydrases is primarily attributed to the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. researchgate.netnih.govresearchgate.net The mechanism involves the deprotonated sulfonamide nitrogen atom coordinating with the catalytic Zn²⁺, which displaces a zinc-bound water molecule or hydroxide ion. researchgate.net
This coordination is a key feature of the binding of primary sulfonamides. researchgate.net Furthermore, the sulfonamide moiety typically forms two hydrogen bonds with the conserved amino acid residue Thr199, which acts as a "gatekeeper" in the active site. researchgate.netnih.gov The benzofuran (B130515) tail of the molecule can then form additional interactions with either the hydrophilic or hydrophobic regions of the active site cavity, which influences the compound's inhibitory efficacy and selectivity for different isoforms. researchgate.net The tetrahedral geometry of the sulfur-based sulfonamide group is considered influential in how it binds to the amino acid residues near the metal ion. nih.gov
Antineoplastic and Anticancer Potentials
Beyond their enzymatic inhibitory activity, benzofuran-sulfonamide derivatives have demonstrated significant potential as antineoplastic and anticancer agents. Their ability to selectively target and inhibit the growth of cancer cells is a subject of ongoing research.
In Vitro Cytotoxic Effects Against Human Cancer Cell Lines (e.g., MCF-7, A549, Colo-205, A2780)
Several studies have evaluated the in vitro cytotoxicity of benzofuran-sulfonamide derivatives against a panel of human cancer cell lines. A review of benzofuran derivatives highlighted the cytotoxic activity of various compounds against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). nih.gov
In one study, a series of amide derivatives of 3-methyl-benzofuran-2-carboxylic acid linked to aryl sulfonamide piperazines were synthesized and screened. One such compound exhibited an excellent IC₅₀ value of 0.858 µM against the A549 lung cancer cell line. bohrium.com Another derivative from a different series showed good activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 2.07 µM. bohrium.com
A separate investigation into benzofuran derivatives containing a sulfonamide-arylhydrazone linkage found that two compounds, designated 5b and 10b, possessed selective and moderate growth inhibitory activity when screened against a panel of sixty human cancer cell lines by the National Cancer Institute (NCI). researchgate.net While specific IC₅₀ values for the requested cell lines were not provided in that particular study, the findings underscore the anticancer potential of this chemical class. researchgate.net
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid with aryl sulfonamide piperazine (12b) | A549 (Lung) | 0.858 |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid with aryl hydrazide (10d) | MCF-7 (Breast) | 2.07 |
Investigation of Selective Growth Inhibition Mechanisms in Cancer Cell Models
The selective growth inhibition of cancer cells by benzofuran-sulfonamide derivatives is believed to be mediated through multiple mechanisms. A primary proposed mechanism is the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.netnih.gov These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor progression and metastasis by regulating pH in the tumor microenvironment. By inhibiting these enzymes, benzofuran-sulfonamides can disrupt the pH balance, leading to apoptosis and reduced tumor growth.
Another investigated mechanism is the inhibition of the hypoxia-inducible factor (HIF-1) pathway. nih.gov The HIF-1 pathway is a critical component in the adaptation of cancer cells to hypoxic conditions and is involved in carcinogenesis. A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit this pathway. nih.gov
Furthermore, the cytotoxic effects of some benzofuran derivatives have been linked to the induction of apoptosis. For example, in the A549 and MCF-7 cell lines, active compounds were studied for their mechanism of cytotoxicity, with assays indicating the induction of apoptosis and the involvement of reactive oxygen species (ROS). bohrium.com The ability of these compounds to selectively induce apoptosis in cancer cells while having a lesser effect on normal cells is a key area of investigation for developing safer and more effective cancer therapies.
Identification and Elucidation of Molecular Targets in Cancer Signaling Pathways (e.g., HIF-1, KAT6A/B)
Benzofuran-sulfonamide derivatives have been identified as potent modulators of key signaling pathways implicated in cancer progression, notably through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) and Lysine Acetyltransferases KAT6A and KAT6B. nih.govacs.org These targets are crucial for tumor survival, angiogenesis, and metastasis. nih.gov
HIF-1 Inhibition: Hypoxia-inducible factor-1 (HIF-1) is a critical mediator in tumor adaptation to low-oxygen environments and is a recognized target for cancer therapy. nih.gov A novel series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives has been synthesized and evaluated for their potential as HIF-1 inhibitors. nih.gov Within this series, a specific compound, designated as 7q, demonstrated significant inhibitory effects on HIF-1 by reducing the expression of the HIF-1α subunit under hypoxic conditions. nih.gov
Compound 7q was shown to inhibit HIF-1 transcriptional activity with a half-maximal inhibitory concentration (IC50) of 12.5 ± 0.7 μM in MCF-7 breast cancer cells. nih.govresearchgate.net Furthermore, it effectively suppressed the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1 involved in angiogenesis, with an IC50 value of 18.8 μM. nih.govresearchgate.net These findings highlight the potential of the N-(benzofuran-5-yl)aromaticsulfonamide scaffold in developing anti-angiogenic agents that function by disrupting HIF-1 signaling. nih.gov
Table 1: HIF-1 Inhibitory Activity of Compound 7q
| Compound | Target Cell Line | Assay | IC50 Value | Source |
|---|---|---|---|---|
| 7q | MCF-7 | HIF-1 Transcriptional Activity | 12.5 ± 0.7 μM | nih.govresearchgate.net |
KAT6A/B Inhibition: Lysine acetyltransferases KAT6A and KAT6B are crucial epigenetic regulators frequently amplified in various cancers, including breast cancer, making them attractive therapeutic targets. acs.orgbroadinstitute.orgnih.gov A novel structural class for KAT6A/B inhibition, an acylsulfonamide-benzofuran series, was discovered through high-throughput screening and subsequent optimization. acs.orgbroadinstitute.org
The binding mechanism of these inhibitors has been elucidated through molecular modeling and co-crystal structure determination. acs.org The benzofuran scaffold of the inhibitor is positioned between key amino acid residues, Leu686, Ile647, and Ile649, within the KAT6A binding pocket. acs.org The acylsulfonamide group interacts with the positively polarized end of an α-helix, where the sulfonamide oxygen atoms form hydrogen bonds with the backbone NH groups of Lys656, Gly657, and Arg660. acs.org This detailed structural understanding provides a basis for the further development of potent and selective KAT6A/B inhibitors based on the benzofuran-sulfonamide framework. acs.org
Antimicrobial and Antitubercular Efficacy
The benzofuran scaffold, particularly when functionalized with sulfonamide moieties, has demonstrated a wide spectrum of antimicrobial activities. nih.govresearchgate.net These derivatives have been investigated for their efficacy against various bacterial and mycobacterial pathogens, showing promise as a foundational structure for the development of new anti-infective agents. nih.govrsc.org
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of benzo[b]furan containing sulfonamide groups have been synthesized and screened for their antibacterial properties. nih.govresearchgate.net These compounds have shown notable efficacy against a panel of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
In one study, novel benzo[b]furan derivatives possessing sulfonamide moieties were evaluated against two Gram-positive strains, Staphylococcus aureus and Staphylococcus pyogenes, and two Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa. researchgate.net The results indicated that most of the synthesized compounds displayed good to moderate antibacterial activity against all the tested bacterial strains. researchgate.net Another study focusing on similar structures confirmed these findings, reporting that the sulphonyl derivatives exhibited good to excellent activity against the same four bacterial species. nih.gov The consistent performance of this chemical class against clinically relevant pathogens underscores its potential in addressing bacterial infections.
Table 2: Antibacterial Screening of Benzofuran-Sulfonamide Derivatives
| Bacterial Strain | Gram Type | Reported Activity | Source |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Good to Excellent | nih.govresearchgate.net |
| Staphylococcus pyogenes | Gram-Positive | Good to Excellent | nih.govresearchgate.net |
| Escherichia coli | Gram-Negative | Good to Moderate | nih.govresearchgate.net |
Antitubercular Activity Against Mycobacterium tuberculosis Strains
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular drugs. nih.gov Benzofuran derivatives have been explored as a potential scaffold for such agents. nih.gov
In silico studies have been conducted to analyze the antitubercular potential of benzofuran derivatives. nih.gov These computational analyses performed molecular docking of benzofuran compounds against NarL, a nitrate/nitrite response transcriptional regulatory protein essential for Mtb's adaptation to anaerobic conditions during latent infection. nih.gov The results suggested that derivatives of the benzofuran moiety could serve as a basis for developing novel drugs against tuberculosis by targeting this pathway. nih.gov While direct experimental data on 1-benzofuran-7-sulfonamide is specific, related heterocyclic compounds have shown promising activity, with some molecules demonstrating potency at concentrations as low as 0.625 μg/mL against Mycobacterium tuberculosis H37Rv strains. mdpi.com
Mechanistic Investigations of Enzyme Inhibition in Microbial Pathogens (e.g., Chorismate Mutase)
To understand the mechanism of action of their antimicrobial effects, studies have investigated the interaction of benzofuran derivatives with specific microbial enzymes. One such target is chorismate synthase, a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. researchgate.net
A derivative of benzofuran-3[2H]-one has been reported to inhibit the chorismate synthase of Streptococcus pneumoniae. researchgate.net Further investigation into related compounds identified a benzofuran-3[2H]-one analog, CHEMBL135212, as a potential inhibitor of this enzyme, with a reported half-maximal inhibitory concentration (IC50) of 7000 nM against S. pneumoniae chorismate synthase (SpCS). researchgate.net The inhibition of this crucial metabolic pathway provides a clear mechanism for the antibacterial activity of this class of compounds and presents a promising avenue for the development of targeted antimicrobial agents. researchgate.net
Structure Activity Relationship Sar Studies of Benzofuran Sulfonamide Analogues
Identification of Essential Structural Features for Potency and Selectivity
The potency and selectivity of benzofuran-sulfonamide derivatives are intrinsically linked to their structural components. Key pharmacophoric features often include the benzofuran (B130515) ring system, the sulfonamide moiety, and various substituents at specific positions.
The benzofuran core itself is a crucial element, with substitutions at the C-2 and C-3 positions being particularly significant for cytotoxic activity. nih.gov For instance, the introduction of ester or heterocyclic rings at the C-2 position has been shown to be critical for the anticancer properties of these compounds. nih.gov The sulfonamide group, a well-known zinc-binding group, is essential for the inhibition of certain enzymes like carbonic anhydrases (CAs). nih.gov Its ability to coordinate with the zinc ion in the active site of these enzymes is a primary mechanism of action for many sulfonamide-based drugs. nih.gov
Furthermore, the presence of specific functional groups can significantly enhance activity. For example, a free amino group on the sulfanilamide (B372717) skeleton is often essential for antibacterial activity. slideshare.net In some cases, a hydroxyl group at the C-7 position of the benzofuran ring contributes to the pharmacophore's interactions, helping to maintain a specific conformation required for activity. nih.gov
The following table summarizes the essential structural features and their impact on the biological activity of benzofuran-sulfonamide analogues.
| Structural Feature | Position | Importance for Activity | Example of Effect |
| Benzofuran Ring | Core Scaffold | Foundation for derivatization and interaction with biological targets. nih.gov | Provides a rigid framework for the attachment of various functional groups. |
| Sulfonamide Moiety | Typically attached to the benzene (B151609) ring of the benzofuran | Essential for binding to specific enzymes, such as carbonic anhydrases. nih.gov | The deprotonated sulfonamide coordinates with the Zn(II) ion in the CA active site. nih.gov |
| Substituents | C-2 and C-3 of the furan (B31954) ring | Crucial for modulating potency and selectivity. nih.gov | Ester or heterocyclic substitutions at C-2 can enhance cytotoxic activity. nih.gov |
| Amino Group | On the sulfonamide-bearing phenyl ring | Often required for antibacterial activity. slideshare.net | A free amino group is a key component of the sulfanilamide pharmacophore. slideshare.net |
| Hydroxyl Group | C-7 of the benzofuran ring | Can contribute to maintaining the active conformation. nih.gov | Adds to the pharmacophore's interactions through hydrogen bonding. nih.gov |
Influence of Substituent Position and Electronic Properties on Biological Activity
The position and electronic nature of substituents on the benzofuran-sulfonamide scaffold play a pivotal role in determining the biological activity of these compounds. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's interaction with its biological target.
Studies have shown that the placement of substituents can dramatically alter a compound's potency and selectivity. For example, in a series of benzofuran derivatives, substitutions at the C-2 and C-3 positions were found to be critical for cytotoxic activity. nih.gov Similarly, for antibacterial activity, the position of substituents on both the benzofuran and the aryl rings can have a profound impact. Research has indicated that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an attached aryl ring tend to increase potency, while electron-donating groups can weaken the antimicrobial activity. nih.gov
The following table details the influence of substituent position and electronic properties on the biological activity of benzofuran-sulfonamide analogues.
| Substituent Position | Electronic Property | Influence on Biological Activity |
| C-2 of Benzofuran | Ester or heterocyclic groups | Crucial for cytotoxic activity. nih.gov |
| C-3 of Benzofuran | Aryl groups | C3-arylated benzofuran-2-carboxamides show potential as screening compounds. mdpi.com |
| C-6 of Benzofuran | Hydroxyl group | Essential for antibacterial activity in some derivatives. nih.gov |
| Ortho-position of Benzofuran Ring | Electron-withdrawing groups | Tend to increase antimicrobial potency. nih.gov |
| Para-position of Aryl Ring | Electron-withdrawing groups | Tend to increase antimicrobial potency. nih.gov |
| General Benzofuran Ring | Halogen atoms (Br, Cl, F) | Significant increase in anticancer activities. nih.gov |
| General Substituents | Electron-donating groups | Can weaken antimicrobial activity. nih.gov |
Role of Inter-Heterocyclic Linkers and Bridging Moieties in Receptor Binding
In the context of benzofuran-sulfonamides designed as carbonic anhydrase inhibitors, the linker between the benzofuran "tail" and the zinc-binding sulfonamide group is crucial for achieving isoform selectivity. nih.govresearchgate.net Different types of linkers, such as hydrazine (B178648) or hydrazide moieties, have been employed to connect the benzofuran tail to the benzenesulfonamide (B165840) head. researchgate.net The length and flexibility of these linkers can position the benzofuran tail in different regions of the enzyme's active site, leading to varied inhibitory profiles against different carbonic anhydrase isoforms. nih.govresearchgate.net
For example, in one study, arylsulfonehydrazones were found to be effective linkers, promoting binding to the hydrophilic part of the active site and resulting in good selectivity for tumor-associated carbonic anhydrase isoforms. researchgate.net The strategic incorporation of different linkers allows for the fine-tuning of the molecule's interaction with the target, enhancing both potency and selectivity.
The following table illustrates the role of different linkers and bridging moieties in the receptor binding of benzofuran-sulfonamide analogues.
| Linker/Bridging Moiety | Connected Moieties | Role in Receptor Binding |
| Hydrazine | Benzofuran tail and benzenesulfonamide head | Connects the two key pharmacophoric elements for carbonic anhydrase inhibition. researchgate.net |
| Hydrazide | Benzofuran tail and benzenesulfonamide head | Provides an alternative linkage with different conformational properties compared to hydrazine. researchgate.net |
| Arylsulfonehydrazone | Benzofuran tail and benzenesulfonamide head | Promotes binding to the hydrophilic part of the carbonic anhydrase active site. researchgate.net |
| SCH2 (Thioether) | Two aromatic fragments | Provides flexibility to the inhibitor tail, potentially increasing isoform selectivity. nih.gov |
Conformational Analysis and its Implications for Pharmacological Efficacy
The three-dimensional conformation of a benzofuran-sulfonamide analogue is a critical factor that dictates its pharmacological efficacy. Conformational analysis, often aided by computational methods like molecular mechanics and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provides insights into the spatial arrangement of atoms and functional groups, which in turn determines how the molecule interacts with its biological target. nih.govnih.gov
The conformation of a molecule influences its ability to fit into the binding pocket of a receptor or enzyme. For benzofuran-based angiotensin II receptor antagonists, for example, the conformation of active compounds is quite similar to that of established antagonists, suggesting they bind to the same site on the receptor. nih.gov A cis-conformation, maintained by certain substituents, can be crucial for antitumor activity. nih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that relate the 3D properties of molecules to their biological activities. nih.govnih.gov These models create contour maps that highlight regions where steric bulk, electrostatic interactions, and hydrogen bonding capabilities are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent, and selective analogues.
The following table summarizes the key aspects of conformational analysis and its impact on the pharmacological efficacy of benzofuran-sulfonamide derivatives.
| Aspect of Conformational Analysis | Implication for Pharmacological Efficacy |
| Molecular Conformation | Determines the overall shape of the molecule and its ability to bind to the target. nih.gov |
| Conformational Flexibility | A certain degree of flexibility can allow for an induced fit into the binding site. |
| 3D-QSAR (CoMFA/CoMSIA) | Provides predictive models for designing new compounds with enhanced activity. nih.govnih.gov |
| Contour Maps | Visualize the spatial requirements for optimal interaction with the target. nih.gov |
Computational Chemistry and Molecular Modeling Applications in Benzofuran Sulfonamide Research
Molecular Docking Simulations for Ligand-Target Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in structure-based drug design, allowing researchers to elucidate the binding behavior of compounds like benzofuran (B130515) sulfonamides at the active site of a biological target. nih.gov The process involves preparing the 3D structures of both the ligand (e.g., a 1-Benzofuran-7-sulfonamide derivative) and the target protein, followed by the use of docking software, such as AutoDock Vina or MOE (Molecular Operating Environment), to calculate the binding affinity, often expressed as binding energy in kcal/mol. nih.govresearchgate.net
In research involving the benzofuran scaffold, molecular docking has been successfully applied to understand interactions with various protein targets. For instance, novel benzofuran-based sulfonamides have been designed and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. wuxiapptec.comnih.govacs.org Docking studies help to rationalize the observed inhibitory activity and selectivity by revealing key interactions between the sulfonamide group (a well-known zinc-binding group) and the zinc ion in the enzyme's active site, as well as interactions of the benzofuran tail with specific amino acid residues. nih.gov
Similarly, studies on other benzofuran derivatives have used docking to identify potential inhibitors for various targets. In the search for new antituberculosis agents, benzofuran-1,3,4-oxadiazole derivatives were docked against Mycobacterium tuberculosis polyketide synthase 13 (Pks13). researchgate.net These simulations identified compounds with excellent binding energies, comparable to or even better than standard inhibitors, and highlighted specific hydrogen bonds and hydrophobic interactions driving the binding. researchgate.net Docking studies were also instrumental in the discovery of benzofuran inhibitors of ERAP1, an aminopeptidase (B13392206) linked to autoimmune diseases, by confirming that the compounds could bind effectively to an allosteric regulatory site. scienceopen.com The simulations showed that the carboxylate group of the benzofuran inhibitors formed key hydrogen bonds with Lys685 and Arg807 residues. scienceopen.com
Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives
| Compound Class | Target Protein (PDB ID) | Docking Software | Key Findings/Binding Energy | Reference |
|---|---|---|---|---|
| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Pks13 (5V3Y) | MOE (Ver-2009.10) | Identified potent inhibitors (e.g., BF4 with -14.82 kcal/mol) with strong binding interactions. | researchgate.net |
| Benzofuran-based sulfonamides | Carbonic Anhydrase IX & XII | Not Specified | Efficient inhibition with KI values in the nanomolar range, explained by interactions with the active site. | wuxiapptec.comacs.org |
| Benzofuran derivatives | ERAP1 | Not Specified | Confirmed allosteric binding; identified key H-bonds between the ligand's carboxylate and Lys685/Arg807. | scienceopen.com |
| Benzofuran derivatives | Antibacterial Target (1AJ6) | AutoDock Vina | Compounds showed strong binding affinity with binding energies ranging from -6.9 to -10.4 kcal/mol. | nih.gov |
Quantum Chemical Calculations for Elucidating Electronic and Conformational Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic and conformational properties of molecules. physchemres.org These calculations provide insights into molecular structure, stability, and reactivity, which are critical for understanding drug-receptor interactions. For benzofuran derivatives, DFT studies have been used to calculate a range of properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests that a molecule is more reactive and polarizable, which can influence its binding affinity to a biological target. DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule and help identify regions that are likely to engage in electrostatic interactions, such as hydrogen bonding. researchgate.net
In the context of benzofuran research, DFT has been applied to understand reaction mechanisms and regioselectivity during synthesis. wuxiapptec.com Furthermore, these methods are used to analyze the conformational preferences of the benzofuran ring system, which is crucial as the three-dimensional shape of a ligand must be complementary to its binding site. nih.gov For instance, conformational studies can determine the most stable arrangement of substituents on the benzofuran-sulfonamide scaffold, providing a structural basis for its interaction with target enzymes. nih.gov While specific DFT studies on this compound are not widely published, the principles are broadly applied to the benzofuran class to support experimental findings and guide the design of new analogues with improved properties. physchemres.orgrsc.org
Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance in Drug Design | Example of Application |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure (bond lengths, angles) for use in docking simulations. | Calculating the pseudo-planar geometry of 2-phenylbenzofuran (B156813) derivatives. physchemres.org |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap often correlates with higher reactivity. | Calculated for 1-benzofuran-2-carboxylic acid to assess its electronic properties. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites for potential interactions. | Investigation of local reactivity descriptors for newly synthesized sulfonamides. researchgate.net |
| Fukui Functions / Local Reactivity | Predicts which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. | Used to understand the regioselectivity in the reduction of benzofuran systems. nih.gov |
In Silico Screening and Virtual Library Design for Novel Ligand Identification
In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with high-throughput screening (HTS) in the lab. For a core structure like this compound, a virtual library can be designed by systematically modifying the scaffold with various functional groups.
The process often begins with the creation of a large, diverse library of virtual compounds based on the benzofuran-sulfonamide backbone. This library is then screened using methods such as pharmacophore modeling or molecular docking. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a ligand must possess to interact with a specific target. This model is then used as a filter to rapidly screen the virtual library for matching compounds.
A notable example is the design of a library containing 1,840 benzofuran-1,2,3-triazole hybrids, which was screened using a pharmacophore model to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in lung cancer. rsc.org The most promising hits from this initial screening were then subjected to more rigorous molecular docking simulations to refine the results and predict binding modes and affinities. rsc.org This hierarchical approach—from large-scale library design to focused docking—is a powerful workflow for discovering novel and potent ligands derived from a core scaffold.
Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties
The therapeutic success of a drug is not only dependent on its binding affinity to the target but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. In silico ADME models use a compound's structure to predict its physicochemical and pharmacokinetic properties.
For benzofuran-sulfonamide derivatives, various computational tools and web servers like SwissADME are employed to evaluate properties relevant to drug-likeness. researchgate.net These predictions include adherence to established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Studies on novel benzofuran derivatives have incorporated in silico ADME predictions to ensure that the designed compounds have favorable profiles. nih.govresearchgate.net For example, analyses of benzofuran-1,3,4-oxadiazoles showed they were predicted to have good human intestinal absorption (HIA+). researchgate.net Toxicity screening is also a key component, with in silico models used to flag potential carcinogenicity or other toxic effects, thereby prioritizing safer compounds for synthesis and further testing. rsc.org These predictive models allow chemists to filter out compounds with likely poor ADME profiles, focusing resources on candidates with a higher probability of success.
Table 3: Commonly Predicted ADME and Physicochemical Properties for Benzofuran Derivatives
| Property | Description | Computational Tool/Method |
|---|---|---|
| Molecular Weight | Mass of the molecule; affects diffusion and transport. | SwissADME, ChemDraw nih.gov |
| LogP (Lipophilicity) | Partition coefficient between octanol (B41247) and water; influences solubility and membrane permeability. | SwissADME, Molinspiration nih.gov |
| Hydrogen Bond Donors/Acceptors | Counts of N-H or O-H bonds and N or O atoms; key for solubility and binding. | SwissADME, Lipinski's Rule of Five nih.gov |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; correlates with drug transport properties. | SwissADME nih.gov |
| Human Intestinal Absorption (HIA) | Prediction of a compound's absorption from the gut into the bloodstream. | ADMET analysis platforms researchgate.net |
| Toxicity/Carcinogenicity | Prediction of potential adverse effects. | In-silico toxicity prediction tools rsc.org |
Application of Machine Learning and Artificial Intelligence in Compound Optimization
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large datasets that are often missed by human researchers. nih.gov These advanced computational methods can be applied to optimize lead compounds like this compound for enhanced potency, selectivity, and improved ADME properties.
One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training an ML algorithm on a dataset of benzofuran sulfonamides with known biological activities, a QSAR model can be built to predict the activity of new, unsynthesized derivatives based solely on their molecular descriptors. This allows for the rapid prioritization of the most promising candidates for synthesis.
Advanced Methodological Approaches in Benzofuran Sulfonamide Drug Discovery
High-Throughput Screening (HTS) and Assay Development for Biological Profiling
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast small-molecule libraries to identify compounds that interact with a specific biological target. In the context of benzofuran-sulfonamide research, HTS has been instrumental in identifying initial hits for various diseases. For instance, a large-scale screening of approximately 300,000 compounds using a cell-based hepatitis C virus (HCV) luciferase reporter assay successfully identified a benzofuran (B130515) class of HCV inhibitors. This initial success led to further optimization of the benzofuran scaffold, yielding potent inhibitors.
The development of robust and relevant assays is critical to the success of any HTS campaign. These assays must be miniaturized, automated, and sensitive enough to detect subtle biological activity. For benzofuran derivatives, various assay formats have been employed:
Cell-Based Reporter Assays: These assays use genetically modified cell lines that produce a measurable signal (e.g., light from luciferase) in response to the modulation of a specific cellular pathway.
Luminescence-Based Attachment Assays: Used to screen for inhibitors of bacterial biofilm formation, this method quantifies the attachment of bacteria to a surface via a luminescence signal, offering a high-throughput alternative to traditional crystal violet staining. researchgate.net
Biochemical Assays: These in vitro assays directly measure the effect of a compound on the activity of a purified enzyme. For targets with broad substrate specificity, such as endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1), a panel of biochemical assays is often necessary to fully characterize the inhibitory profile of a compound series like the benzofurans. bohrium.com
The goal of HTS is not merely to find active compounds but to identify those with desirable properties, such as high potency and low cytotoxicity, which are then prioritized for further development.
Table 1: Examples of High-Throughput Screening Campaigns for Benzofuran-Related Scaffolds
| Target/Disease Area | Assay Type | Library Size | Key Findings |
|---|---|---|---|
| Hepatitis C Virus (HCV) | Cell-based luciferase reporter assay | ~300,000 | Identified a benzofuran class of inhibitors; optimized hits showed potent inhibition (EC50 < 100 nM) and low cytotoxicity. |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Biochemical assays | Not specified | A series of benzofurans were identified and subsequently modified to increase potency into the nanomolar range. bohrium.com |
| Pseudomonas aeruginosa Biofilms | Luminescence-based attachment assay | 66,095 | Identified small molecules that prevent biofilm formation without affecting planktonic bacterial growth. researchgate.net |
| Anticancer (LSD1 Inhibition) | Biochemical evaluation | Not specified | A series of designed benzofuran derivatives yielded a compound with excellent LSD1 inhibition (IC50 = 0.065 μM). nih.gov |
Advanced Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation
Once a promising compound is synthesized, confirming its identity and assessing its purity are paramount. Advanced chromatographic and mass spectrometric techniques are indispensable for this purpose.
Chromatography , particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for determining the purity of a synthesized compound. It separates the target molecule from unreacted starting materials, byproducts, and other impurities. The purity is typically determined by the peak area of the main compound relative to the total area of all peaks in the chromatogram. For initial purification of crude products from a reaction mixture, silica (B1680970) gel column chromatography is a common and effective method. nih.gov
Mass Spectrometry (MS) provides precise information about the molecular weight of a compound, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass with enough accuracy to help determine the elemental composition of the molecule. nih.gov When coupled with a chromatographic technique (e.g., LC-MS), it allows for the simultaneous separation and identification of components in a mixture, confirming that the peak of interest in the chromatogram corresponds to the compound with the correct molecular weight.
Together, these techniques ensure that the biological data obtained for a compound like 1-benzofuran-7-sulfonamide is attributable to the correct molecule at a known purity, which is a fundamental requirement for reliable structure-activity relationship (SAR) studies.
Table 2: Key Analytical Techniques for Compound Characterization
| Technique | Purpose | Information Provided |
|---|---|---|
| Column Chromatography | Purification | Separation of the target compound from crude reaction mixtures. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the final compound by separating it from impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation | Provides a highly accurate mass measurement to confirm the elemental composition. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | Determines the precise chemical structure and connectivity of atoms in the molecule. nih.gov |
X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Structure Determination
Understanding how a ligand binds to its biological target at the atomic level is crucial for structure-based drug design. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions.
X-ray crystallography has been successfully used to determine the three-dimensional structures of numerous benzofuran and sulfonamide derivatives. acs.orgnarod.ru The technique can reveal the precise conformation of the molecule and how it packs in a crystal lattice. acs.org More importantly, co-crystallizing a ligand with its protein target provides a definitive snapshot of the binding mode. For example, the crystal structure of a sulfonamide drug complexed with human carbonic anhydrase I revealed that the drug binds in the enzyme's active site, displacing a key water molecule and interacting directly with the essential zinc ion. nih.gov This level of detail is invaluable for explaining observed structure-activity relationships and guiding the design of new analogs with improved affinity and selectivity.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large, complex, or flexible macromolecules that are often resistant to crystallization. openaccesspub.org While small molecules like this compound are not studied by cryo-EM directly, the technique is essential for understanding their binding sites within large protein assemblies, such as membrane receptors. For example, cryo-EM has been used to solve the structure of the human α7 nicotinic receptor, a target of significant therapeutic interest, in complex with modulating nanobodies, revealing novel mechanisms of action that can inform future drug design. openaccesspub.org
Table 3: Representative Crystallographic Data for a Benzofuran Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 3-(Propan-2-ylidene)benzofuran-2(3H)-one | acs.org |
| Formula | C₁₁H₁₀O₂ | acs.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| Resolution | Not Applicable (Small Molecule) | acs.org |
| R-factor (R1) | 0.0517 (for I>2σ(I)) | acs.org |
| wR2 | 0.1115 (for I>2σ(I)) | acs.org |
Note: This table presents data for a related benzofuran structure to illustrate typical crystallographic parameters.
Integration of Bioinformatic and Chemoinformatic Tools for Data Management and Analysis
The drug discovery process generates immense volumes of complex data. The integration of bioinformatic and chemoinformatic tools is essential for managing this data and extracting meaningful insights to guide decision-making. scielo.br
Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information. Public databases like PubChem serve as vast repositories for chemical structures and associated data, including for derivatives of this compound. acs.org Chemoinformatic tools are used to calculate molecular properties, analyze structure-activity relationships (SAR), design compound libraries, and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico. scielo.br This allows researchers to prioritize the synthesis of compounds with a higher probability of success.
Bioinformatics deals with biological data, such as genomic and proteomic information, to identify and validate new drug targets. scielo.br For instance, tools like SwissTargetPrediction can forecast the likely protein targets of a small molecule based on its structural similarity to known active compounds, providing hypotheses for its mechanism of action. cerist.dz
The synergy between these disciplines is powerful. For example, after a benzofuran hit is identified via HTS, chemoinformatic tools can suggest a library of analogs for synthesis. Bioinformatics can then predict the likely targets of these new compounds. Molecular docking, a computational technique that predicts the preferred binding orientation of a ligand to its target, can then be used to rationalize binding modes and prioritize the most promising candidates for synthesis and biological testing. nih.gov
Table 4: Role of Informatics Tools in the Drug Discovery Pipeline
| Discipline | Tool/Database Example | Application in Benzofuran-Sulfonamide Discovery |
|---|---|---|
| Bioinformatics | Genomics/Proteomics | Identification and validation of novel biological targets. scielo.br |
| Bioinformatics | SwissTargetPrediction | Prediction of potential protein targets for novel compounds based on ligand similarity. cerist.dz |
| Chemoinformatics | PubChem Database | Centralized repository for chemical structures, properties, and biological activity data. acs.org |
| Chemoinformatics | QSAR / ADME Modeling | In silico prediction of biological activity and pharmacokinetic properties to guide compound design. scielo.br |
| Both | Molecular Docking / MD Simulations | Visualization and analysis of ligand-target interactions; prediction of binding affinity and stability. nih.gov |
Strategic Application of Design of Experiment (DoE) for Synthetic and Biological Optimization
Design of Experiment (DoE) is a statistical methodology used to systematically plan and analyze experiments. It allows researchers to study the effects of multiple variables simultaneously, making it far more efficient than the traditional one-factor-at-a-time (OFAT) approach. scielo.br In drug discovery, DoE is strategically applied to optimize both synthetic processes and biological activity.
In synthetic optimization , DoE can be used to rapidly identify the ideal conditions for a chemical reaction. Factors such as temperature, reaction time, solvent choice, and catalyst loading can be varied systematically to maximize product yield and purity while minimizing reaction time and waste. narod.rucerist.dz For example, when combined with microwave-assisted synthesis, a DoE approach can quickly map the effects and interactions of multiple reaction parameters, accelerating the development of efficient synthetic routes for benzofuran and sulfonamide libraries. narod.ru
In biological optimization , DoE is a powerful tool for exploring structure-activity relationships (SAR). Instead of modifying a single point on a lead molecule, medicinal chemists can use DoE to plan the synthesis of a focused library of compounds where multiple substituents are varied concurrently. This approach allows for a more comprehensive exploration of chemical space and can uncover complex interactions between different parts of the molecule that influence its biological activity. acs.org This rational exploration helps to efficiently identify the combination of structural features that leads to optimal potency, selectivity, and pharmacokinetic properties. bohrium.com
Table 5: Illustrative Factors for a DoE Study in Synthesis Optimization
| Factor (Variable) | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |
|---|---|---|---|
| A: Temperature (°C) | 80 | 100 | 120 |
| B: Catalyst Loading (mol%) | 1 | 3 | 5 |
| C: Reaction Time (hours) | 4 | 12 | 24 |
| Response | Product Yield (%) | Purity (%) |
Note: This table represents a hypothetical setup for a DoE study to optimize a chemical synthesis.
Future Perspectives and Emerging Research Avenues for Benzofuran Sulfonamide Compounds
Development of Next-Generation Synthetic Strategies for Enhanced Chemical Diversity
The therapeutic potential of benzofuran-sulfonamide compounds is intrinsically linked to the chemical diversity that can be achieved through innovative synthetic methods. Future research will prioritize the development of more efficient, versatile, and sustainable strategies to generate extensive libraries of novel analogues.
Key areas of development include:
Catalytic Systems: Modern catalysis offers powerful tools for constructing the benzofuran (B130515) core and modifying its structure. Recent advancements have seen the use of various catalysts, including copper, rhodium, and palladium, to facilitate the synthesis of highly functionalized benzofurans. nih.govresearchgate.net For instance, rhodium-catalyzed C-H activation and multicomponent reactions are enabling the introduction of substituents at previously inaccessible positions, such as the C4 position of the benzofuran ring. nih.gov Similarly, copper-catalyzed one-pot strategies that combine amines, salicylaldehydes, and a source of acetylene (B1199291) are providing efficient routes to amino-substituted benzofuran skeletons. nih.gov
Visible-Light-Mediated Catalysis: As part of the drive towards greener chemistry, visible-light-promoted reactions are gaining traction. These methods offer mild reaction conditions and unique reactivity patterns, allowing for the synthesis of complex benzofuran heterocycles from precursors like disulfides and enynes. nih.gov
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms will be crucial for rapidly generating large libraries of benzofuran-sulfonamide derivatives. These technologies allow for precise control over reaction parameters, improved safety, and high-throughput screening of reaction conditions, thereby accelerating the discovery of new bioactive compounds.
Modular and Divergent Synthesis: Strategies that allow for the late-stage functionalization of a common benzofuran-sulfonamide intermediate are highly valuable. A modular approach, combining techniques like directed C-H arylation with subsequent transamidation, allows for the creation of a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from a single precursor in just a few steps. mdpi.com This enables the systematic exploration of the chemical space around the core scaffold.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While much research has focused on the anticancer properties of benzofuran-sulfonamides, particularly as carbonic anhydrase inhibitors, significant opportunities exist to explore new biological targets and therapeutic areas.
Carbonic Anhydrase Isoforms: The primary focus has been on inhibiting tumor-associated carbonic anhydrase isoforms IX and XII. nih.govnih.gov Novel benzofuran-based sulfonamides have demonstrated potent, nanomolar inhibition against these targets. nih.gov Future work will likely explore the inhibition of other, less-studied CA isoforms implicated in different diseases, such as glaucoma, epilepsy, and metabolic disorders.
Kinase Inhibition: The kinase family of enzymes represents a major class of drug targets. Recently, new series of benzofuran derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical in cancer progression. nih.gov Compound 8, a notable example, showed potent inhibition of PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov
Hypoxia-Inducible Factor (HIF-1) Pathway: Some benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the HIF-1 pathway, which is crucial for tumor survival in low-oxygen environments and is often associated with aggressive cancers. nih.gov
Antimicrobial and Antidiabetic Applications: The broader sulfonamide class of drugs has a long history as antimicrobial agents. researchgate.net Investigating the potential of benzofuran-sulfonamides against multi-drug resistant bacteria, fungi, and viruses is a promising avenue. Furthermore, related sulfonamide derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase, suggesting a possible new therapeutic application for the benzofuran-sulfonamide scaffold. rsc.org
Rational Design of Highly Selective and Potent Analogues with Improved Pharmacological Profiles
The "tail approach" has emerged as a highly successful strategy to achieve this selectivity. nih.govnih.gov This method involves attaching diverse chemical moieties (tails) to the primary zinc-binding benzenesulfonamide (B165840) group. nih.gov By carefully designing the size, shape, and chemical properties of this tail, it is possible to exploit subtle differences in the active sites of different enzyme isoforms.
For example, in a study of benzofuran-based sulfonamides as hCA inhibitors, compounds were synthesized with different linkers (hydrazine or hydrazide) and tail modifications. nih.govresearchgate.net This led to the discovery of compounds with high selectivity for the tumor-associated hCA IX and XII isoforms over the ubiquitous hCA I and II isoforms. nih.govresearchgate.net
Table 1: Inhibition and Selectivity Data of Benzofuran-Sulfonamide Analogues against hCA Isoforms
Data sourced from Abdelrahman et al., 2020. researchgate.net Selectivity is calculated as the ratio of Kᵢ values. N/A indicates data not available or not significant.
Computational tools, such as molecular docking and dynamic simulations, will play an increasingly important role in this process. nih.gov These methods allow researchers to predict how a designed molecule will bind to its target, guiding the synthesis of analogues with enhanced potency and a lower likelihood of off-target binding. nih.govrsc.org
Synergistic Combination Therapies Involving Benzofuran-Sulfonamide Derivatives
The future of many treatments, particularly in oncology, lies in combination therapies that target multiple pathways simultaneously. nih.gov Synergistic therapies, where the combined effect of two or more drugs is greater than the sum of their individual effects, can increase treatment efficacy, reduce the likelihood of developing drug resistance, and potentially lower the required doses, thereby reducing toxicity. mdpi.com
Benzofuran-sulfonamide derivatives are excellent candidates for inclusion in such regimens. For example:
Combination with Chemotherapy: As inhibitors of carbonic anhydrase IX/XII, these compounds can disrupt the pH regulation in solid tumors, making the cancer cells more susceptible to traditional cytotoxic agents like cisplatin (B142131) or doxorubicin. researchgate.net
Targeting Multiple Pathways: A benzofuran-sulfonamide that inhibits tumor metabolism (via CA IX inhibition) could be combined with another agent that blocks tumor growth signaling (like a VEGFR or PI3K inhibitor) for a powerful dual-pronged attack.
Overcoming Resistance: In cancers that have developed resistance to a primary therapy, a benzofuran-sulfonamide targeting a different vulnerability, such as the HIF-1 pathway, could be used to resensitize the cells to treatment. nih.gov
The effectiveness of these combinations is often evaluated in vitro by determining the fractional inhibitory concentration index (FICI), where a value below 0.5 typically indicates a powerful synergistic interaction. mdpi.com
Integration of Multidisciplinary Approaches for Accelerated Drug Discovery and Development
Accelerating the journey from a promising compound to a clinical candidate requires a highly integrated, multidisciplinary approach. The field of polypharmacology, which focuses on developing single drugs that can act on multiple targets, is gaining interest for treating complex diseases, and the versatile sulfonamide scaffold is well-suited for this purpose. nih.gov
This integrated approach involves a seamless collaboration between various scientific disciplines:
Medicinal and Synthetic Chemistry: To design and create novel, diverse, and potent benzofuran-sulfonamide analogues. nih.govmdpi.com
Computational Chemistry: To perform in silico screening, predict binding affinities, and guide the rational design of new molecules. nih.gov
Structural Biology: To determine the three-dimensional structures of target proteins in complex with inhibitors, providing critical insights for structure-based drug design.
Pharmacology and Cell Biology: To conduct in vitro and in vivo testing to determine the biological activity, selectivity, and mechanism of action of new compounds. nih.govnih.gov
Pharmacokinetics and Toxicology: To evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profiles of lead candidates to ensure they are suitable for further development.
By combining these expertises, the drug discovery and development process can be made more efficient, increasing the probability of translating promising benzofuran-sulfonamide compounds into effective therapies for a range of diseases.
Q & A
Basic: What synthetic routes are most effective for producing 1-Benzofuran-7-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via sulfonylation of a benzofuran precursor. A common approach involves reacting 7-amino-1-benzofuran with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under alkaline conditions at low temperatures (≤0°C) to minimize side reactions . Optimization includes:
- Temperature control : Maintaining sub-zero conditions during condensation to prevent hydrolysis of the sulfonyl chloride.
- Solvent selection : Using polar aprotic solvents like tetrahydrofuran (THF) to enhance reactivity.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
Characterization via -NMR, -NMR, and HPLC (≥95% purity) is critical for confirming structural integrity .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : -NMR should show distinct peaks for the benzofuran aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH protons (δ 5.5–6.0 ppm, broad singlet).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) matching the theoretical mass (CHNOS: 197.02 g/mol).
- Chromatography :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- TLC (silica gel, ethyl acetate:hexane = 1:1) to monitor reaction progress.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 48.72%, H: 3.55%, N: 7.10%, S: 16.23%) .
Advanced: How can conflicting bioactivity data for this compound derivatives across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions, structural analogs, or impurities. To resolve discrepancies:
Standardize Assays :
- Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., DMSO vehicle).
- Validate potency via IC curves with triplicate measurements.
Structural Confirmation :
- Compare X-ray crystallography data (if available) to rule out isomerism or polymorphic differences.
Purity Verification :
- Re-test compounds from conflicting studies using HPLC and elemental analysis to identify batch-specific impurities .
Meta-Analysis :
- Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends in structure-activity relationships (SAR) .
Advanced: What computational strategies are recommended for predicting the reactivity and binding affinity of this compound in drug discovery?
Methodological Answer:
- Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s sulfonoyl group binding to Zn in active sites.
- Quantum Mechanics (QM) :
- DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for nucleophilic attack sites.
- MD Simulations :
Basic: What are the key solubility and stability considerations for this compound in experimental formulations?
Methodological Answer:
- Solubility :
- Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Low aqueous solubility (<0.1 mg/mL at pH 7.4) may necessitate co-solvents (e.g., PEG-400) .
- Stability :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC for hydrolysis products (e.g., benzofuran-7-amine).
- Storage :
Advanced: How can researchers design SAR studies to improve the selectivity of this compound derivatives for specific enzyme targets?
Methodological Answer:
Scaffold Modification :
- Introduce substituents (e.g., halogens, methyl groups) at positions 3 or 5 of the benzofuran ring to sterically hinder off-target binding.
Pharmacophore Modeling :
- Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions using MOE or Discovery Studio.
Enzyme Inhibition Profiling :
- Screen against a panel of related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to quantify selectivity indices (SI = IC(off-target)/IC(target)) .
Basic: What safety and handling protocols are essential when working with this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation :
- Use a fume hood when handling powdered compound to prevent inhalation.
- Waste Disposal :
- Collect residues in sealed containers labeled for halogenated organic waste.
- Toxicity Data :
- Refer to SDS for acute toxicity (e.g., LD in rodents) and ecological impact .
Advanced: How can isotopic labeling (e.g., 14C^{14}C14C, 3H^{3}H3H) of this compound aid in pharmacokinetic and metabolic studies?
Methodological Answer:
- Tracer Synthesis :
- Incorporate at the sulfonamide sulfur via -labeled thiourea intermediates.
- ADME Profiling :
- Use LC-MS/MS to track labeled metabolites in plasma and urine. Identify major pathways (e.g., CYP450-mediated oxidation).
- Autoradiography :
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation :
- Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (10,000 × g, 10 min).
- LC-MS/MS :
- Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transition m/z 197→154 for quantification.
- Validation :
Advanced: What strategies can address the low bioavailability of this compound in preclinical models?
Methodological Answer:
Prodrug Design :
- Synthesize ester prodrugs (e.g., acetylated sulfonamide) to enhance intestinal absorption.
Nanocarriers :
- Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Characterize via DLS and TEM.
Co-Administration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
